2-Cyclobutanoyloxazole

Description

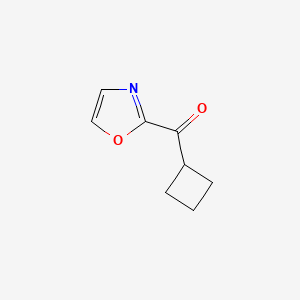

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNKHOVJWRUTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642045 | |

| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-84-4 | |

| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Cyclobutanoyloxazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. While experimental data for this specific molecule is not extensively available in public literature, this document leverages established chemical principles and spectroscopic data from analogous structures to offer a robust predictive analysis of its chemical structure, properties, and a detailed protocol for its synthesis.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The oxazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5] The incorporation of a cyclobutyl group at the 2-position introduces a strained cycloalkane, which can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making this compound a compelling target for synthetic and medicinal chemists.

Chemical Structure and Properties

This compound consists of an oxazole ring acylated at the 2-position with a cyclobutanecarbonyl group.

Molecular Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol

Structure:

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Small, relatively non-polar molecules of this molecular weight are often liquids or low-melting solids at room temperature. |

| Boiling Point | ~180-220 °C (at 760 mmHg) | Based on the boiling point of the structurally similar 2-acetyloxazole (177-178 °C)[6], with an increase anticipated due to the larger cyclobutyl group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | The molecule has both polar (oxazole, ketone) and non-polar (cyclobutane) regions, suggesting good solubility in a range of organic solvents. |

| pKa (of conjugate acid) | ~0.8-1.5 | The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8.[7] The electron-withdrawing acyl group at the 2-position is expected to further reduce the basicity. |

Synthesis of this compound

A robust and efficient method for the synthesis of 2-acyl oxazoles is the reaction of an acid chloride with an isocyanide derivative. This approach provides a direct route to the target molecule from readily available starting materials.

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cyclobutanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

-

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

-

Procedure:

-

To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl).

-

The reaction is complete when gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Cyclobutanecarbonyl chloride (from Step 1)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (CH₃CN) or methanol (MeOH)

-

-

Procedure:

-

To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add tosylmethyl isocyanide (1.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of crude cyclobutanecarbonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

-

Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of structurally similar compounds, including 2-acetyloxazole and other 2-acyl oxazoles.

¹H NMR Spectroscopy

-

Predicted Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Singlet | 1H | H5-oxazole | The H5 proton of the oxazole ring is typically the most downfield proton due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. |

| ~7.40 | Singlet | 1H | H4-oxazole | The H4 proton of the oxazole ring is slightly more shielded than the H5 proton. |

| ~3.80 | Quintet | 1H | -CO-CH - | The methine proton of the cyclobutyl ring is deshielded by the adjacent carbonyl group and is coupled to the four adjacent methylene protons. |

| ~2.40 - 2.20 | Multiplet | 4H | -CH₂ -CH-CH₂ - | The four methylene protons adjacent to the methine proton of the cyclobutyl ring. |

| ~2.10 - 1.90 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | The two methylene protons at the 3-position of the cyclobutyl ring. |

¹³C NMR Spectroscopy

-

Predicted Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C =O | The carbonyl carbon of the ketone is expected to be significantly downfield. |

| ~160 | C2-oxazole | The C2 carbon of the oxazole ring, attached to two heteroatoms, is highly deshielded. |

| ~145 | C5-oxazole | The C5 carbon of the oxazole ring is typically downfield. |

| ~130 | C4-oxazole | The C4 carbon of the oxazole ring is generally found in this region. |

| ~40 | -CO-C H- | The methine carbon of the cyclobutyl ring. |

| ~25 | -C H₂-CH-C H₂- | The methylene carbons adjacent to the methine carbon of the cyclobutyl ring. |

| ~18 | -CH₂-C H₂-CH₂- | The methylene carbon at the 3-position of the cyclobutyl ring. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3120 | Weak | C-H stretch (oxazole ring) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |

| ~2980-2850 | Medium | C-H stretch (cyclobutyl) | Aliphatic C-H stretching vibrations. |

| ~1710 | Strong | C=O stretch (ketone) | The carbonyl group gives a characteristic strong absorption in this region. |

| ~1580, ~1490 | Medium | C=N and C=C stretch (oxazole) | Aromatic ring stretching vibrations. |

| ~1100 | Strong | C-O-C stretch (oxazole) | The C-O-C stretching vibration of the oxazole ring is expected to be a strong band. |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Abundance | Assignment | Fragmentation Pathway |

| 151 | Moderate | [M]⁺ (Molecular Ion) | Ionization of the parent molecule. |

| 123 | Moderate to Strong | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for acyl compounds. |

| 95 | Moderate | [M - C₂H₂O]⁺ or [C₄H₇CO]⁺ | Cleavage of the oxazole ring or loss of the oxazole ring. |

| 69 | Strong | [C₃H₃NO]⁺ (Oxazole ring fragment) | Cleavage of the bond between the carbonyl carbon and the oxazole ring. |

| 55 | Strong | [C₄H₇]⁺ (Cyclobutyl cation) or fragmentation of the oxazole ring. | Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or further fragmentation of the oxazole ring. |

Potential Applications and Biological Relevance

Given the well-documented biological activities of the oxazole scaffold, this compound is a promising candidate for various applications in drug discovery and development.[3][5]

-

Antimicrobial Agents: Numerous oxazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2] The unique physicochemical properties imparted by the cyclobutyl group could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

-

Anticancer Agents: The oxazole ring is a key component of several anticancer compounds.[4][8] this compound could serve as a scaffold for the development of new cytotoxic agents.

-

Enzyme Inhibitors: The rigid and strained cyclobutyl moiety could play a role in specific binding interactions with enzyme active sites, making this compound a potential starting point for the design of novel enzyme inhibitors.

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic data. It is our hope that this information will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and biological evaluation of this and related compounds.

References

-

A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]

-

Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. (n.d.). ResearchGate. [Link]

-

2-acetyl oxazole, 77311-07-0. (n.d.). The Good Scents Company. [Link]

-

Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (2021). The Journal of Chemical Physics. [Link]

-

MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. [Link]

-

Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. (2017). ResearchGate. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. [Link]

-

The mass spectra of some alkyl and aryl oxazoles. (1968). SciSpace. [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]

-

Oxazole. (n.d.). Wikipedia. [Link]

-

(a) and (b) Calculated IR spectra of most stable oxazole-D2O and. (n.d.). ResearchGate. [Link]

-

The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI. [Link]

-

Oxazole Properties. (n.d.). Scribd. [Link]

-

Review: Derivatization in mass spectrometry 2. Acylation. (n.d.). ResearchGate. [Link]

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. [Link]

- Compounds and methods for carbazole synthesis. (2007).

- Cyclopropanation of substituted alkenes. (2017).

-

Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. [Link]

- Synthesis of 2-substituted phenothiazines. (1969).

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijmpr.in [ijmpr.in]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 2-acetyl oxazole, 77311-07-0 [thegoodscentscompany.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclobutanoyloxazole (CAS 898758-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of distinct structural motifs to create novel molecular architectures is a cornerstone of innovation. 2-Cyclobutanoyloxazole represents such a hybrid, integrating the puckered, sp³-rich cyclobutane ring with the aromatic, electron-deficient oxazole heterocycle. This unique amalgamation suggests a molecule with intriguing potential in drug discovery, where the constituent parts are known to confer favorable pharmacological properties.

The cyclobutane moiety is increasingly utilized to enhance metabolic stability, introduce conformational rigidity, and serve as a non-planar bioisostere for larger or more flexible groups.[1] Concurrently, the oxazole ring is a common feature in a multitude of biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. This guide provides a technical overview of this compound, offering insights into its synthesis, predicted properties, and potential applications for professionals in chemical research and drug development.

Physicochemical and Spectral Properties (Predicted)

The following properties for this compound have been estimated based on the known values of analogous compounds such as cyclobutyl methyl ketone and 2-acetyloxazole.[1][2][3]

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar 2-acyloxazoles. |

| Boiling Point | ~180-200 °C | Estimated to be higher than cyclobutyl methyl ketone (137-139 °C) due to the polar oxazole ring. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | The oxazole nitrogen may allow for some aqueous solubility. |

| pKa (of conjugate acid) | ~1-2 | The oxazole ring is weakly basic. |

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.9-8.1 ppm (s, 1H, oxazole H5)

-

δ 7.3-7.5 ppm (s, 1H, oxazole H4)

-

δ 3.5-3.7 ppm (m, 1H, cyclobutane CH)

-

δ 2.0-2.4 ppm (m, 6H, cyclobutane CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~188 ppm (C=O)

-

δ ~158 ppm (Oxazole C2)

-

δ ~142 ppm (Oxazole C5)

-

δ ~129 ppm (Oxazole C4)

-

δ ~45 ppm (Cyclobutane CH)

-

δ ~25 ppm (Cyclobutane CH₂)

-

δ ~18 ppm (Cyclobutane CH₂)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z 151.

-

Key fragmentation patterns would likely involve cleavage of the acyl group, leading to a fragment at m/z 83 (cyclobutanoyl cation) and the oxazole ring fragment. Further fragmentation of the cyclobutane ring is also anticipated.

-

Synthesis of this compound: A Proposed Methodology

While a specific published synthesis for this compound is not available, a highly efficient and robust method for the preparation of 2-acyl oxazoles has been reported, which can be adapted for this target molecule. This approach involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[6]

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of N-methoxy-N-methylcyclobutanecarboxamide (Cyclobutane Weinreb Amide)

-

To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude cyclobutanecarbonyl chloride in fresh DCM (0.5 M) and cool to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a suitable base (e.g., triethylamine or pyridine, 2.5 eq).

-

Slowly add the solution of cyclobutanecarbonyl chloride to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel to afford the Weinreb amide.

Part 2: Synthesis of this compound

-

To a solution of oxazole (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add isopropylmagnesium chloride (i-PrMgCl, 1.5 eq, 2 M solution in THF) dropwise at -15 °C.

-

Stir the mixture at -15 °C for 1 hour to generate the 2-magnesiated oxazole.

-

Add a solution of N-methoxy-N-methylcyclobutanecarboxamide (1.0 eq) in THF to the Grignard reagent solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the Weinreb amide.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its two key functional groups: the oxazole ring and the ketone.

-

Oxazole Ring: The oxazole ring is aromatic but electron-deficient. The C2 position is particularly susceptible to nucleophilic attack, especially after metallation.[7] Electrophilic substitution is generally difficult but can occur at the C4 or C5 positions if activating groups are present.[8] The nitrogen atom at position 3 is weakly basic and can be protonated or alkylated.

-

Ketone Carbonyl: The carbonyl group will exhibit typical ketone reactivity. It is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. The adjacent cyclobutane ring may sterically hinder this approach to some extent.

Potential Applications in Medicinal Chemistry

The combination of the cyclobutane and oxazole moieties suggests several potential applications in drug discovery programs.

Caption: Relationship between structural motifs and potential pharmacological benefits.

-

Enzyme Inhibitors: The ketone could act as a warhead for covalent inhibitors or as a key hydrogen bond acceptor in the active site of enzymes such as kinases or proteases.

-

Scaffold for Library Synthesis: The reactivity of both the ketone and the oxazole ring provides handles for further chemical modification, making this compound a potentially valuable building block for combinatorial chemistry and the generation of compound libraries.

-

Probes for Chemical Biology: The molecule could be further functionalized with reporter tags to serve as a chemical probe for identifying novel biological targets.

Conclusion

While this compound remains a largely unexplored chemical entity, its structural composition places it at the intersection of two areas of significant interest in medicinal chemistry. This guide provides a foundational understanding of its likely properties, a robust and plausible synthetic route, and a rationale for its potential utility in drug discovery. It is hoped that this technical overview will stimulate further research into this and related hybrid molecules, ultimately expanding the toolkit available to scientists working to develop the next generation of therapeutics.

References

- Daigneault, L. G., & Walters, W. D. (1958). The Thermal Decomposition of Methyl Cyclobutyl Ketone. Journal of the American Chemical Society, 80(3), 541-545.

-

Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

-

The Good Scents Company. (n.d.). 2-acetyl oxazole. Retrieved from [Link]

- Various Authors. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central.

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Acetyloxazole (FDB017414). Retrieved from [Link]

-

LookChem. (n.d.). Cas 3019-25-8, CYCLOBUTYL METHYL KETONE. Retrieved from [Link]

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Cheméo. (n.d.). Chemical Properties of 2-Acetylthiazole (CAS 24295-0-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. tandfonline.com [tandfonline.com]

2-Cyclobutanoyloxazole molecular weight and formula

An In-Depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Medicinal Chemistry Perspective

Introduction

In the landscape of modern drug discovery, the strategic combination of distinct chemical scaffolds is a cornerstone of rational molecular design. This compound emerges as a molecule of significant interest, wedding two pharmacologically important motifs: the rigid, three-dimensional cyclobutane ring and the versatile, aromatic oxazole heterocycle. The cyclobutane moiety offers a means to enforce specific molecular conformations and can serve as a bioisosteric replacement for less stable or more flexible groups, often enhancing metabolic stability and binding affinity[1][2][3]. Concurrently, the oxazole ring is a prevalent feature in numerous biologically active compounds, acting as a stable bioisostere for amide and ester functionalities and participating in crucial hydrogen bonding interactions with biological targets[4][5][6].

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the molecule's core physicochemical properties, proposes a robust synthetic strategy grounded in established chemical principles, and explores the therapeutic potential derived from its unique structural components.

Molecular Properties and Data

The fundamental properties of this compound are summarized below. This data provides the essential foundation for any experimental work or computational modeling involving this compound.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [5][7][8] |

| Molecular Weight | 151.17 g/mol | [5] |

| CAS Number | 898758-84-4 | [1][5][7] |

| IUPAC Name | Cyclobutyl(oxazol-2-yl)methanone | [7][8] |

| SMILES | O=C(C1=NC=CO1)C2CCC2 | [5] |

| Synonyms | cyclobutyl-oxazol-2-yl-methanone | [7][8] |

Proposed Synthesis Pathway

While specific literature on the synthesis of this compound is not prevalent, a logical and efficient pathway can be designed based on well-established and reliable organic chemistry transformations. The proposed two-step synthesis involves the activation of a carboxylic acid followed by coupling with a suitable oxazole precursor.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are highly reactive electrophiles, making the subsequent carbon-carbon bond formation with a nucleophilic oxazole species efficient. Thionyl chloride (SOCl₂) is selected as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification of the intermediate product[9][10][11]. The second step leverages the known reactivity of organometallic reagents with acyl chlorides. Deprotonation of oxazole at the C2 position creates a potent nucleophile that can readily attack the electrophilic carbonyl carbon of the cyclobutanecarbonyl chloride[12].

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).

-

Carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon)[11][13].

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl), which should be directed to a scrubber.

-

Validation Checkpoint: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to observe the formation of the methyl ester, confirming the presence of the acyl chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere, dissolve oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of 2-lithiooxazole occurs[12]. Stir for 30 minutes at -78 °C.

-

Slowly add the crude cyclobutanecarbonyl chloride (1.0 eq) from Step 1, dissolved in a small amount of anhydrous THF, to the 2-lithiooxazole solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-3 hours.

-

Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the new product.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Role in Medicinal Chemistry and Drug Design

The therapeutic potential of this compound lies in the advantageous properties conferred by its constituent parts. The molecule can be viewed as a versatile scaffold for elaboration in drug discovery programs.

-

The Cyclobutane Ring: This moiety acts as a rigid, three-dimensional scaffold. Its puckered conformation allows for precise positioning of substituents in space, which can be critical for optimizing interactions with a protein binding pocket[1][8]. It is often used as a bioisostere for gem-dimethyl groups or alkenes to increase metabolic stability and reduce planarity, thereby improving the overall pharmacokinetic profile of a drug candidate[2][3].

-

The Oxazole Ring: As a heterocyclic aromatic ring, oxazole is a common feature in pharmaceuticals. It is considered a bioisosteric replacement for amide or ester groups, offering improved metabolic stability and oral bioavailability[4][5]. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its biological target[6].

Caption: Conceptual role of moieties in drug-target interactions.

Conclusion

This compound represents a compelling chemical entity with significant potential for application in medicinal chemistry. Its synthesis is achievable through standard, high-yielding chemical transformations. The true value of this molecule lies in the synergistic combination of the conformational rigidity and metabolic stability offered by the cyclobutane ring with the versatile binding and bioisosteric properties of the oxazole ring. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this scaffold in the development of novel therapeutic agents.

References

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). ACS Omega. Available at: [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2022). ResearchGate. Available at: [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2002). PubMed. Available at: [Link]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Acyl chloride. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2020). Slideshare. Available at: [Link]

-

Oxazole. (n.d.). Wikipedia. Available at: [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed Central. Available at: [Link]

-

This compound. (n.d.). Canspec. Available at: [Link]

-

This compound. (n.d.). Manalab. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2022). Radboud Repository. Available at: [Link]

-

Acid to Acid Chloride. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. (2021). YouTube. Available at: [Link]

-

Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Oxazoline synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. Oxazole - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

A Predictive Spectroscopic and Analytical Guide to 2-Cyclobutanoyloxazole

Abstract

Introduction: The Structural and Analytical Challenge of 2-Cyclobutanoyloxazole

This compound (C₇H₇NO₂) is a fascinating hybrid molecule. It features a cyclobutanone moiety, known for its significant ring strain which influences its chemical reactivity and spectroscopic properties, attached to the 2-position of an oxazole ring. The oxazole ring itself is a key pharmacophore found in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and its relative metabolic stability.

The characterization of such a molecule is critically dependent on a suite of analytical techniques, with NMR, IR, and MS forming the triad of modern organic chemistry. These techniques provide orthogonal information:

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the electronic environment, connectivity, and stereochemistry of the atoms.

-

IR Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry: Determines the molecular weight and provides vital clues about the structure through the analysis of fragmentation patterns.

In the absence of empirical data, a predictive approach is not merely a theoretical exercise; it is a vital tool for experimental design. It allows scientists to anticipate spectral features, aiding in the identification of the target compound from a complex reaction mixture and facilitating the confirmation of its structure once isolated. This guide is built on the foundational principles of spectroscopy, drawing on data from cyclobutanone, oxazole, and related acylated heterocycles to construct a reliable predicted spectroscopic profile for this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the protons on the oxazole ring and the cyclobutanoyl group. The electron-withdrawing nature of the oxazole's nitrogen atom and the carbonyl group will significantly influence the chemical shifts of adjacent protons.

-

Oxazole Protons (H-4' and H-5'): The protons on the oxazole ring are in an electron-deficient aromatic system. Their chemical shifts are expected to be in the downfield region, typically between 7.0 and 8.5 ppm[1].

-

H-5' : This proton is adjacent to the ring oxygen and is expected to be slightly upfield compared to H-4'.

-

H-4' : This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the two.

-

-

Cyclobutanoyl Protons (H-α and H-β): The protons on the four-membered ring will be significantly affected by the adjacent carbonyl group and the ring strain.

-

α-protons (H-2, H-4): The two methylene groups adjacent to the carbonyl are chemically equivalent. These protons are deshielded by the carbonyl and are expected to appear as a multiplet. Their chemical shift is anticipated to be higher than that of simple cyclobutane (which is around 1.98 ppm)[2].

-

β-proton (H-3): The single methylene group at the β-position is further from the carbonyl and will therefore be at a higher field (more shielded) than the α-protons.

-

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-4' | 8.0 - 8.2 | Doublet | 1H | Adjacent to electronegative nitrogen in an aromatic ring. |

| H-5' | 7.1 - 7.3 | Doublet | 1H | Adjacent to ring oxygen, typically upfield of H-4'. |

| H-α (2,4) | 3.5 - 3.8 | Multiplet (Quintet) | 4H | Deshielded by adjacent C=O group. |

| H-β (3) | 2.2 - 2.5 | Multiplet (Triplet of triplets) | 2H | Less deshielded than α-protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the cyclobutanone is expected to be highly deshielded, appearing at a very low field.

-

Carbonyl Carbon (C=O): The carbonyl carbon of ketones typically appears in the range of 205-220 ppm[3][4]. The ring strain of the cyclobutanone is expected to shift this even further downfield.

-

Oxazole Carbons (C-2', C-4', C-5'): These carbons are part of an aromatic heterocycle and will have chemical shifts in the aromatic region (120-160 ppm). The C-2' carbon, bonded to nitrogen and the cyclobutanoyl group, will be significantly deshielded.

-

Cyclobutane Carbons (C-α, C-β): The carbons of the cyclobutane ring will be in the aliphatic region. The α-carbons will be deshielded by the carbonyl group compared to the β-carbon. The chemical shift for cyclobutane itself is 22.4 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 205 - 215 | Highly deshielded ketone carbonyl in a strained ring.[4] |

| C-2' | 158 - 162 | Quaternary carbon of the oxazole ring, attached to N and the acyl group. |

| C-4' | 140 - 145 | Deshielded by adjacent nitrogen. |

| C-5' | 125 - 130 | Typically upfield of C-4' in oxazoles. |

| C-α (2,4) | 45 - 55 | Deshielded by the adjacent carbonyl group. |

| C-β (3) | 18 - 25 | Aliphatic carbon, similar to cyclobutane but influenced by the overall structure. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by a very strong absorption from the carbonyl group.

-

C=O Stretch: The most prominent peak will be the carbonyl stretch. For a typical acyclic ketone, this appears around 1715 cm⁻¹. However, the ring strain in cyclobutanone increases the frequency of this vibration significantly, typically to around 1780-1790 cm⁻¹[4][5]. This is a highly diagnostic feature.

-

Oxazole Ring Vibrations: The oxazole ring will exhibit several characteristic bands. These include C=N stretching, typically around 1650-1680 cm⁻¹, and C=C stretching, around 1500-1600 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches from the oxazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclobutane ring will be just below 3000 cm⁻¹.

-

C-O-C Stretch: The ether-like C-O-C stretch within the oxazole ring is expected in the 1000-1100 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3150 | Medium | Aromatic C-H Stretch (Oxazole) |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch (Cyclobutane) |

| ~1785 | Strong, Sharp | C=O Stretch (Strained Ketone)[4][5] |

| ~1660 | Medium | C=N Stretch (Oxazole) |

| ~1570 | Medium | C=C Stretch (Oxazole) |

| ~1050 | Medium | C-O-C Stretch (Oxazole) |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key structural information from the fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular formula is C₇H₇NO₂. The calculated molecular weight is 137.05 g/mol . The molecular ion peak is expected to be observed at m/z = 137.

-

Key Fragmentation Pathways: The molecule is expected to fragment via several predictable pathways, primarily through cleavages adjacent to the carbonyl group (alpha-cleavage) and rearrangements characteristic of cyclobutane systems.

-

Alpha-Cleavage (loss of cyclobutanoyl radical): Cleavage of the bond between the carbonyl carbon and the oxazole ring is unlikely due to the stability of the aromatic ring.

-

Alpha-Cleavage (loss of C₃H₅ radical): Cleavage between the carbonyl and the cyclobutane ring can lead to the formation of the 2-oxazolylcarbonyl cation.

-

Cyclobutane Ring Fragmentation: Cyclobutanes often undergo fragmentation to lose ethene (C₂H₄), a neutral molecule with a mass of 28 Da. This would result from the cleavage of the four-membered ring.

-

Oxazole Ring Fragmentation: The oxazole ring itself can fragment, often by losing HCN (27 Da) or CO (28 Da)[6].

-

Table 4: Predicted Major Fragment Ions in EI-MS of this compound

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 137 | [C₇H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [M - CO]⁺• or [M - C₂H₄]⁺• | Loss of carbon monoxide or ethene.[7] |

| 96 | [C₄H₂NO]⁺• | Loss of the cyclobutyl group via alpha-cleavage. |

| 82 | [C₄H₄NO]⁺ | Rearrangement and fragmentation of the oxazole ring. |

| 69 | [C₃H₃NO]⁺• | Oxazole cation radical from cleavage of the C-C bond to the carbonyl. |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation. |

| 41 | [C₃H₅]⁺ | Propargyl or allyl cation from cyclobutane fragmentation. |

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality data for the validation of these predictions, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Use a relaxation delay of 2 seconds and acquire at least 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

-

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

-

Mass Spectrometry Protocol

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 35 to 200.

-

If using GC-MS, select an appropriate column (e.g., a non-polar DB-5 column) and temperature program to ensure good separation and peak shape.

-

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved pharmaceuticals.[1][2][3] Specifically, 2-acyl oxazoles serve as critical intermediates and bioactive molecules themselves. This technical guide provides a comprehensive overview of the synthesis of 2-cyclobutanoyloxazole, a representative member of this class. We delve into the core synthetic challenges, present detailed, field-proven protocols for two primary synthetic pathways, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of constructing this valuable heterocyclic motif.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic heterocycle, oxazole, is a cornerstone in modern drug discovery.[4][5] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities allow it to engage with biological targets through a variety of non-covalent interactions.[2][3] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[2][5] The 2-acyl substituted oxazoles, in particular, are versatile building blocks, with the acyl group providing a synthetic handle for further elaboration or acting as a key pharmacophoric element. The cyclobutyl moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve metabolic stability, making this compound a highly relevant synthetic target.

Core Synthetic Challenges & Retrosynthetic Strategies

The direct acylation of the oxazole C2 position is challenging. The oxazole ring is relatively electron-deficient, and the C2 proton is the most acidic, making metallation a viable strategy.[6] However, the resulting organometallic intermediates can be unstable, and reactions with highly electrophilic acylating agents like acyl chlorides often lead to ring-opening or undesired side reactions.[7]

Therefore, two primary retrosynthetic strategies are considered for the synthesis of this compound:

-

Post-Oxazole Formation Acylation: This approach involves first having the oxazole core and then introducing the cyclobutanoyl group at the C2 position. This is typically achieved by forming a nucleophilic C2-organometallic species which then reacts with an activated form of cyclobutanecarboxylic acid.

-

Cyclization-Based Formation: This strategy builds the oxazole ring from precursors that already contain the cyclobutyl moiety. The Robinson-Gabriel synthesis is a classic example, involving the cyclodehydration of an α-acylamino ketone.[8][9]

The following diagram illustrates these primary disconnection approaches.

Caption: Primary retrosynthetic strategies for this compound.

This guide will focus on the Post-Oxazole Formation Acylation via a Grignard intermediate and a Weinreb amide as the most reliable and high-yielding approach, followed by the classic Robinson-Gabriel Cyclization as a robust alternative.

Recommended Pathway: Acylation of 2-Magnesiooxazole with a Weinreb Amide

This pathway is often preferred due to its high efficiency and excellent control over the acylation step, preventing the formation of over-addition byproducts. The success of this route hinges on two key components: the stable, yet reactive, Weinreb amide as the acylating agent and the in-situ generation of a 2-oxazole Grignard reagent.[7]

Causality: Why a Weinreb Amide?

Direct acylation of organometallic reagents with more reactive species like acyl chlorides is often plagued by the formation of tertiary alcohol byproducts from double addition. The Weinreb amide (N-methoxy-N-methylamide) elegantly circumvents this issue. Upon nucleophilic attack by the Grignard reagent, it forms a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until the acidic workup, at which point the Grignard reagent has already been quenched. This ensures the reaction stops cleanly at the ketone stage.

Experimental Workflow

The overall workflow for this pathway is depicted below.

Caption: Workflow for the Weinreb Amide-Grignard coupling route.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methylcyclobutane-carboxamide (Weinreb Amide)

This protocol details the conversion of cyclobutanecarboxylic acid into its corresponding Weinreb amide, a key acylating agent.

-

Rationale: The carboxylic acid is first converted to a more reactive species, the acyl chloride, using thionyl chloride (SOCl₂). This highly electrophilic intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable Weinreb amide. Pyridine is used as a base to neutralize the HCl generated in both steps.

-

Materials:

-

Cyclobutanecarboxylic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of cyclobutanecarboxylic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture back to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine. Add this mixture dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding saturated aq. NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

-

Protocol 2: Synthesis of this compound

This protocol describes the final coupling step to yield the target molecule.

-

Rationale: Oxazole is deprotonated at the C2 position using a strong, non-nucleophilic base. Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) is an excellent choice as it is highly effective and commercially available. The resulting 2-magnesiooxazole is then reacted with the Weinreb amide prepared in Protocol 1.

-

Materials:

-

Oxazole (1.2 eq)

-

N-methoxy-N-methylcyclobutane-carboxamide (1.0 eq)

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of oxazole in anhydrous THF at -10 °C under a nitrogen atmosphere, add the isopropylmagnesium chloride lithium chloride solution dropwise.

-

Stir the mixture at -10 °C for 30 minutes to ensure complete formation of the Grignard reagent.

-

Add a solution of the cyclobutane Weinreb amide in anhydrous THF dropwise to the Grignard solution at -10 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aq. NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford pure this compound.

-

Alternative Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful, classic method for constructing the oxazole ring itself.[8][10] It involves the cyclodehydration of a 2-acylamino-ketone. For our target, this requires a precursor where the acyl group is cyclobutanoyl.

Mechanistic Overview

The key step is the acid-catalyzed intramolecular cyclization of the α-(cyclobutanecarboxamido)ketone. The amide oxygen attacks the protonated ketone carbonyl, forming a hemiaminal-like intermediate which then dehydrates to form the aromatic oxazole ring. Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are typically employed.[6]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Oxazole-Containing Compounds

Abstract

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow for diverse interactions with a wide array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological activities of oxazole-containing compounds. We will delve into their synthesis, explore their mechanisms of action across various therapeutic areas—including oncology, infectious diseases, and inflammation—and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.

Introduction: The Rise of the Oxazole Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the oxazole nucleus has garnered significant attention for its broad spectrum of pharmacological activities.[1] First prepared in 1947, this simple aromatic ring is a key structural component in numerous natural products and synthetic molecules.[1] The arrangement of the nitrogen and oxygen atoms within the ring allows for a range of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, enabling oxazole derivatives to bind with high affinity to various enzymes and receptors.[2] This inherent "drug-likeness" has led to the development of several clinically successful drugs and a robust pipeline of investigational agents.

The biological activities of oxazole derivatives are diverse, spanning anti-cancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others.[3][4] This versatility stems from the fact that the oxazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Synthetic Strategies: Building the Oxazole Core

The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a wide variety of substituted derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the available starting materials.

The Robinson-Gabriel Synthesis

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones.[5] This reaction is typically carried out under dehydrating conditions, often using strong acids like sulfuric acid or phosphorus pentachloride.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

The following protocol describes a general procedure for the synthesis of a 2,5-disubstituted oxazole.

-

Acylation of the α-aminoketone: To a solution of the α-aminoketone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylaminoketone.

-

Cyclodehydration: Dissolve the crude 2-acylaminoketone in concentrated sulfuric acid at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry to afford the crude oxazole derivative.

-

Purify the product by recrystallization or column chromatography.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a powerful alternative for the synthesis of oxazoles, particularly for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6]

Experimental Protocol: A Representative Van Leusen Oxazole Synthesis [6]

This protocol outlines a general procedure for the synthesis of a 5-substituted oxazole.

-

To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane), add a base (e.g., potassium carbonate) (2.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.

-

After the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted oxazole.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have demonstrated significant potential as anticancer agents, with many compounds exhibiting potent activity against a wide range of cancer cell lines.[7] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling node that is constitutively activated in many human cancers, promoting tumor growth and survival.[8] Several oxazole-containing compounds have been identified as potent inhibitors of the STAT3 pathway.

Caption: The STAT3 signaling pathway and the inhibitory action of oxazole compounds.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.[9] Certain oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Quantitative Anticancer Activity

The anticancer potency of oxazole derivatives is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diaryl-1,3-oxazoles | A549 (Lung) | 0.34 | [10] |

| Oxazole-linked benzimidazoles | MCF-7 (Breast) | 1.7 | [8] |

| Fused Oxazolo-pyrimidines | HeLa (Cervical) | 0.05 | [8] |

| 1,2,4-Oxadiazole derivative | Jeko-1 (Lymphoma) | 1.0 (induces 73.1% apoptosis) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity [11]

This protocol provides a step-by-step guide for assessing the cytotoxicity of oxazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antibiotics. Oxazole-containing compounds have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13][14]

This protocol details the broth microdilution method for determining the MIC of oxazole compounds against bacterial strains.

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10^8 CFU/mL.[15]

-

Compound Dilution: Prepare a series of two-fold dilutions of the oxazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Oxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

A notable example is Oxaprozin , an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole core.[16] It is used to treat osteoarthritis and rheumatoid arthritis.[2] The primary mechanism of action of oxaprozin is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9]

Other Notable Biological Activities

The therapeutic potential of oxazoles extends beyond the areas highlighted above. Various derivatives have been investigated for a range of other biological activities, including:

-

Antidiabetic: Some oxazole compounds have shown the ability to improve glucose tolerance and insulin sensitivity.[1]

-

Antiviral: The oxazole scaffold has been incorporated into molecules with activity against various viruses.[4]

-

Antitubercular: Certain oxazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[1]

Conclusion and Future Perspectives

The oxazole nucleus undoubtedly represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse range of biological activities exhibited by oxazole-containing compounds underscores their immense potential to address a wide spectrum of unmet medical needs. Future research in this area will likely focus on the development of more potent and selective oxazole derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The continued synergy between synthetic organic chemistry, medicinal chemistry, and chemical biology will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021, September 15). PubMed. Retrieved January 18, 2026, from [Link]

-

FDA approved drugs with oxazole nucleus. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Oxaprozin (oral route) - Side effects & dosage. (2025, June 30). Mayo Clinic. Retrieved January 18, 2026, from [Link]

-

Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. Retrieved January 18, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved January 18, 2026, from [Link]

-

What is the mechanism of Oxaprozin? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 18, 2026, from [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis and evaluation of biologically active compounds from heterocycles class. (2025, January 18). MDPI. Retrieved January 18, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 18, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. Retrieved January 18, 2026, from [Link]

-

Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs. Retrieved January 18, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. protocols.io [protocols.io]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. 1,3-Oxazole synthesis [organic-chemistry.org]

The Strategic Incorporation of the Cyclobutane Moiety in Modern Drug Design

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its distinct combination of conformational rigidity, three-dimensional character, and metabolic stability provides a powerful toolkit for overcoming common challenges in drug discovery. This guide offers a comprehensive exploration of the cyclobutane moiety's role, from its fundamental physicochemical properties to its strategic application as a bioisostere and its successful incorporation into clinical candidates. By providing detailed scientific rationale, proven synthetic protocols, and illustrative case studies, this document serves as an in-depth resource for scientists seeking to leverage the unique advantages of this versatile scaffold.

Introduction: Beyond Flatland - The Allure of 3D Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, sp²-hybridized "flat" molecules. While effective, these structures often suffer from poor solubility, high metabolic liability, and limited exploration of the three-dimensional space of biological targets. The contemporary drive towards molecules with greater sp³ character aims to address these shortcomings, leading to compounds with improved physicochemical properties and novel intellectual property.[1]

In this paradigm shift, the cyclobutane ring has emerged as a particularly valuable scaffold.[2][3] It is the second most strained saturated monocarbocycle, with a strain energy of about 26.3 kcal/mol, which dictates its unique geometry and reactivity.[1][2] Far from being a liability, this inherent strain is key to its utility. The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to relieve torsional strain, creating a defined three-dimensional structure that can precisely orient substituents to engage with biological targets.[1][4][5][6] This guide delves into the core principles and practical applications of this increasingly vital structural motif.

Part 1: The Fundamental Physicochemical & Conformational Landscape of Cyclobutane

Conformational Analysis: The Puckered Ring

The defining structural feature of cyclobutane is its non-planar, puckered conformation.[4][5][6] A hypothetical planar ring would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this, the ring "folds" along a diagonal, with one carbon atom out of the plane of the other three.[1] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring-flipping between two equivalent puckered conformations is low, allowing for rapid interconversion at room temperature.[6]

This puckered geometry is critical. It allows medicinal chemists to control the spatial vectors of attached functional groups with high precision, a feat not achievable with more flexible acyclic linkers.[7]

Caption: Puckered conformation showing axial (red) and equatorial (green) positions.

Impact on Physicochemical Properties

The incorporation of a cyclobutane ring can profoundly and beneficially influence a molecule's drug-like properties.

-

Increased sp³ Character and Reduced Planarity : Replacing flat aromatic rings with a 3D cyclobutane scaffold can disrupt π-π stacking, which often improves aqueous solubility and reduces the likelihood of promiscuous binding.[1][2]

-

Metabolic Stability : The cyclobutane ring itself is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][7] Strategically placing it within a molecule can shield metabolically labile sites, thereby increasing the compound's half-life.[7]

-

Lipophilicity (logP) : Cyclobutane can serve as a less lipophilic replacement for other groups. For instance, replacing a gem-dimethyl group with a spiro-cyclobutane can maintain the desired steric bulk and conformation while reducing logP, a key strategy for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparative Physicochemical Properties of Bioisosteres

| Fragment | Typical cLogP Contribution | Key Features |

| Phenyl | ~1.8 - 2.0 | Aromatic, planar, prone to oxidation |

| gem-Dimethyl | ~0.8 - 1.0 | Lipophilic, conformationally flexible |

| Cyclohexyl | ~2.5 | Lipophilic, conformationally flexible |

| Cyclobutyl | ~1.5 | 3D scaffold, metabolically stable, moderate lipophilicity [8] |

| Oxetanyl | ~0.1 - 0.3 | Polar, H-bond acceptor, low lipophilicity[9] |

Note: cLogP values are approximate and can vary based on the molecular context.

Part 2: The Cyclobutane Moiety as a Strategic Bioisostere

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains similar biological activity. The cyclobutane ring has proven to be a highly versatile bioisostere.[7]

Phenyl Ring Mimetic

Replacing a phenyl ring with a 1,3-disubstituted cyclobutane is a powerful tactic to "de-aromatize" a lead compound.[1]

-